molecular formula C20H21FN2O2 B2941661 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955663-83-9

3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2941661
CAS No.: 955663-83-9
M. Wt: 340.398
InChI Key: WCWXTZFRGCINDI-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel fluorophores and benzamide analogs, including those similar in structure to "3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide". For instance, Singh et al. (2007) discussed the synthesis of novel fluorophores with potential applications in fluorescence studies and the enhancement of oligodeoxyribonucleotides' hybridization affinity through covalent attachment, indicating their utility in biochemistry and molecular biology research (Singh & Singh, 2007).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been explored for their potential in imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), as demonstrated by Tu et al. (2007). This research shows the significant role these compounds could play in diagnosing and monitoring cancer (Tu et al., 2007).

Synthetic Methodologies

Advancements in synthetic methodologies have been reported, such as the Co(acac)2·2H2O-catalyzed C-H activation/annulation reaction with fluoroalkylated alkynes to yield fluoroalkylated isoquinolinones, showcasing the versatility of these compounds in organic synthesis and the potential for creating diverse molecular architectures (Kumon et al., 2021).

Chemical Biology and Sensor Development

In chemical biology, specific derivatives have been developed as chemodosimeters, such as the thioamide derivative of 8-hydroxyquinoline-benzothiazole for Hg2+-selective fluorescence enhancement. This suggests their application in environmental monitoring and toxicology studies, highlighting the compounds' utility in developing sensitive and selective chemical sensors (Song et al., 2006).

Properties

IUPAC Name

3-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-9-8-14-6-7-18(11-16(14)12-23)22-19(24)15-4-3-5-17(21)10-15/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWXTZFRGCINDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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